molecular formula C9H8Br2O B12597811 1-[4-(Dibromomethyl)phenyl]ethan-1-one CAS No. 877378-15-9

1-[4-(Dibromomethyl)phenyl]ethan-1-one

Cat. No.: B12597811
CAS No.: 877378-15-9
M. Wt: 291.97 g/mol
InChI Key: AYUFNZXFFSNUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Dibromomethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9Br2O It is a derivative of acetophenone, where the para position of the phenyl ring is substituted with a dibromomethyl group

Preparation Methods

The synthesis of 1-[4-(Dibromomethyl)phenyl]ethan-1-one typically involves the bromination of 4’-methylacetophenone. The process can be summarized as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(Dibromomethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Dibromomethyl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Dibromomethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(Dibromomethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

877378-15-9

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1-[4-(dibromomethyl)phenyl]ethanone

InChI

InChI=1S/C9H8Br2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3

InChI Key

AYUFNZXFFSNUST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.